4-(2-fluorophenyl)-1H-imidazole hydrochloride
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Overview
Description
4-(2-Fluorophenyl)-1H-imidazole hydrochloride is a chemical compound that features a fluorinated phenyl group attached to an imidazole ring, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-1H-imidazole hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This can be achieved by reacting 2-fluorobenzonitrile with an appropriate imidazole precursor under basic conditions.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of imidazole N-oxides.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Nitrated or halogenated fluorophenyl-imidazole derivatives.
Scientific Research Applications
4-(2-Fluorophenyl)-1H-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to the presence of the imidazole ring, which is known to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, where the fluorinated phenyl group imparts unique properties like increased chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-1H-imidazole hydrochloride depends on its specific application:
Enzyme Inhibition: The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity.
Receptor Modulation: The compound can interact with various receptors, altering their signaling pathways and leading to therapeutic effects.
Antimicrobial Activity: The fluorophenyl group can enhance the compound’s ability to penetrate microbial cell membranes, leading to increased efficacy against pathogens.
Comparison with Similar Compounds
4-(2-Fluorophenyl)-1H-imidazole hydrochloride can be compared with other similar compounds, such as:
4-(2-Chlorophenyl)-1H-imidazole hydrochloride: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
4-(2-Bromophenyl)-1H-imidazole hydrochloride: Contains a bromine atom, potentially leading to different pharmacokinetic properties.
4-(2-Methylphenyl)-1H-imidazole hydrochloride: The methyl group can influence the compound’s lipophilicity and metabolic stability.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly impact its chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets.
Properties
CAS No. |
2694728-39-5 |
---|---|
Molecular Formula |
C9H8ClFN2 |
Molecular Weight |
198.6 |
Purity |
95 |
Origin of Product |
United States |
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